Bromo-dragonfly, (+/-)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

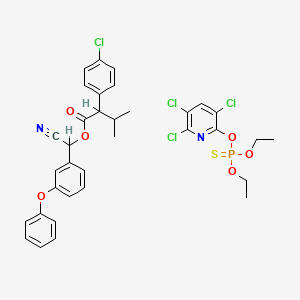

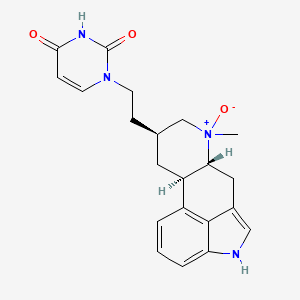

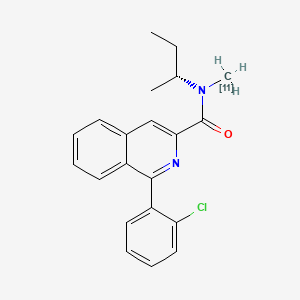

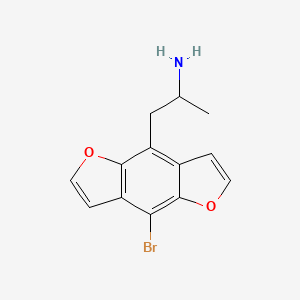

Dob-dragonfly, also known as Bromo-DragonFLY, is a synthetic compound belonging to the phenethylamine family. It was first synthesized by Matthew Parker in the laboratory of David E. Nichols in 1998. The compound is known for its potent hallucinogenic effects, which are attributed to its high affinity for serotonin receptors, particularly the 5-HT2A receptor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dob-dragonfly begins with hydroquinone, which is dialkylated with 1-bromo-2-chloroethane. This intermediate is then brominated and treated with n-butyllithium to yield the tetrahydrobenzodifuran ring system. The ring system is then formylated, and the nitropropene derivative is obtained by condensation with nitroethane under ammonium acetate catalysis. The nitropropene derivative is reduced with lithium aluminium hydride to yield the amine intermediate, which is protected with trifluoroacetic anhydride. Following para-bromination with elemental bromine and oxidation of the tetrahydrobenzodifuran ring system with DDQ, the trifluoroacetyl protecting group of the amine is removed to give Dob-dragonfly as a racemic mixture of the R and S enantiomers .

Industrial Production Methods

Industrial production methods for Dob-dragonfly are not well-documented, likely due to its classification as a controlled substance in many countries. the synthetic route described above can be scaled up for industrial production with appropriate safety and regulatory measures in place.

Analyse Des Réactions Chimiques

Types of Reactions

Dob-dragonfly undergoes various chemical reactions, including:

Oxidation: The tetrahydrobenzodifuran ring system can be oxidized using DDQ.

Reduction: The nitropropene derivative can be reduced to the amine intermediate using lithium aluminium hydride.

Substitution: Bromination and formylation are key substitution reactions in its synthesis.

Common Reagents and Conditions

Oxidation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

Reduction: Lithium aluminium hydride

Substitution: Elemental bromine, n-butyllithium, ammonium acetate

Major Products

The major product of these reactions is Dob-dragonfly itself, which is obtained as a racemic mixture of the R and S enantiomers .

Applications De Recherche Scientifique

Dob-dragonfly has been used as a research probe to investigate the structure and activity of serotonin receptors in the central nervous system. Its high affinity for the 5-HT2A receptor makes it a valuable tool for studying the pharmacology of hallucinogenic substances. Additionally, it has been used in studies exploring the effects of serotonin receptor agonists on behavior and cognition .

Mécanisme D'action

Dob-dragonfly exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a potent full agonist at this receptor, leading to altered perception, mood, and cognition. The compound’s molecular structure allows it to bind with high affinity to the receptor, mimicking the effects of serotonin and other endogenous ligands .

Comparaison Avec Des Composés Similaires

Dob-dragonfly is structurally similar to other phenethylamine derivatives, such as:

2C-B: Another hallucinogenic compound with a similar mechanism of action but lower potency.

DOB: A related compound with similar effects but different structural features.

LSD: Although not a phenethylamine, LSD shares similar hallucinogenic properties and receptor targets

Dob-dragonfly is unique in its high potency and long duration of action, which distinguishes it from other compounds in its class .

Propriétés

Numéro CAS |

219986-94-4 |

|---|---|

Formule moléculaire |

C13H12BrNO2 |

Poids moléculaire |

294.14 g/mol |

Nom IUPAC |

1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine |

InChI |

InChI=1S/C13H12BrNO2/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10/h2-5,7H,6,15H2,1H3 |

Clé InChI |

GIKPTWKWYXCBEC-UHFFFAOYSA-N |

SMILES canonique |

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.